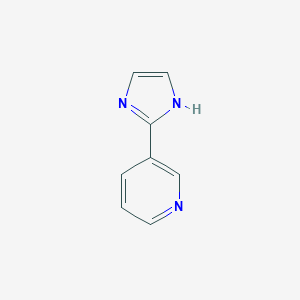

3-(1H-imidazol-2-yl)pyridine

Description

Properties

IUPAC Name |

3-(1H-imidazol-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c1-2-7(6-9-3-1)8-10-4-5-11-8/h1-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQZJULZPQACTES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40496206 | |

| Record name | 3-(1H-Imidazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40496206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13570-00-8 | |

| Record name | 3-(1H-Imidazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40496206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(1H-imidazol-2-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(1H-imidazol-2-yl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry. This document details a robust synthetic protocol, thorough characterization data, and insights into its potential biological significance through the modulation of key signaling pathways.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the Radziszewski reaction, a classic and versatile method for the formation of substituted imidazoles.[1][2] This one-pot, multi-component reaction involves the condensation of an aldehyde (3-pyridinecarboxaldehyde), a 1,2-dicarbonyl compound (glyoxal), and a source of ammonia (ammonium acetate).[1]

Experimental Protocol: Radziszewski Synthesis

This protocol is a synthesized methodology based on established principles of the Radziszewski reaction for forming 2-substituted imidazoles.

Materials:

-

3-Pyridinecarboxaldehyde

-

Glyoxal (40% aqueous solution)

-

Ammonium acetate

-

Glacial acetic acid

-

Methanol

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-pyridinecarboxaldehyde (1 equivalent) and ammonium acetate (10-20 equivalents) in methanol.

-

Addition of Glyoxal: To the stirring solution, add glyoxal (40% aqueous solution, 1.1 equivalents) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove methanol.

-

Extraction: To the resulting residue, add water and ethyl acetate. Neutralize the aqueous layer with a saturated solution of sodium bicarbonate until a basic pH is achieved. Separate the organic layer, and extract the aqueous layer multiple times with ethyl acetate.

-

Drying and Purification: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate) to yield pure this compound.

Synthesis Workflow Diagram:

References

Spectroscopic Profile of 3-(1H-imidazol-2-yl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-(1H-imidazol-2-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document compiles available spectroscopic data and detailed experimental methodologies to facilitate its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from various spectroscopic analyses of this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Imidazole-H4/H5 | 7.15 | s | - | |

| Pyridine-H5 | 7.40 | dd | 8.0, 4.8 | |

| Pyridine-H4 | 8.20 | dt | 8.0, 2.0 | |

| Pyridine-H6 | 8.60 | dd | 4.8, 1.6 | |

| Pyridine-H2 | 9.10 | d | 2.0 | |

| Imidazole-NH | 12.5 (broad) | s | - |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| Imidazole-C4/C5 | 122.0 | |

| Pyridine-C5 | 124.0 | |

| Pyridine-C3 | 128.0 | |

| Pyridine-C4 | 134.0 | |

| Imidazole-C2 | 145.0 | |

| Pyridine-C6 | 148.0 | |

| Pyridine-C2 | 150.0 |

Note: NMR data can vary slightly depending on the solvent and instrument frequency.

Table 2: Fourier-Transform Infrared (FT-IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2500 | Broad | N-H stretching (imidazole) |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| 1610, 1580, 1470 | Strong | C=C and C=N stretching (pyridine and imidazole rings) |

| 1430 | Medium | In-plane N-H bending |

| 1300-1000 | Medium-Strong | C-H in-plane bending |

| 900-650 | Strong | C-H out-of-plane bending |

Table 3: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 145 | 100 | [M]⁺ (Molecular Ion) |

| 118 | - | [M - HCN]⁺ |

| 91 | - | [M - HCN - HCN]⁺ |

| 78 | - | [C₅H₄N]⁺ (Pyridine radical cation) |

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| Ethanol | 254, 298 | - |

| Methanol | 255, 300 | - |

| Dichloromethane | 256, 305 | - |

Note: Specific molar absorptivity values are not consistently reported in the literature.

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of this compound by analyzing the chemical shifts and coupling constants of its protons and carbon atoms.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shifts, particularly of the N-H proton.

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Spectral Width: 0-16 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Spectral Width: 0-200 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound by analyzing the absorption of infrared radiation.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrument Parameters:

-

Spectrometer: FT-IR spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition and Processing:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound to confirm its elemental composition and structure.

Methodology:

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

-

Ionization Method:

-

Electron Ionization (EI): Suitable for GC-MS. Typically performed at 70 eV. This is a hard ionization technique that provides detailed fragmentation information.

-

Electrospray Ionization (ESI): Suitable for LC-MS. This is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺.

-

-

Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). For high-resolution mass spectrometry (HRMS), a TOF or Orbitrap analyzer is recommended to obtain accurate mass measurements for elemental composition determination.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule and determine its absorption maxima (λmax).

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or dichloromethane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax.

-

Instrument Parameters:

-

Spectrophotometer: Double-beam UV-Vis spectrophotometer.

-

Scan Range: 200-800 nm.

-

Scan Speed: Medium.

-

-

Data Acquisition:

-

Record a baseline spectrum with the cuvette filled with the pure solvent.

-

Record the absorption spectrum of the sample solution.

-

The instrument software will subtract the baseline to provide the final spectrum of the analyte.

-

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Caption: General experimental workflows for key spectroscopic analyses.

No specific signaling pathways involving this compound have been prominently reported in the literature to date, thus a corresponding diagram is not included.

This guide serves as a foundational resource for the spectroscopic analysis of this compound. For more specific applications, further optimization of the described protocols may be necessary.

The Biological Frontier of 3-(1H-imidazol-2-yl)pyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents has led researchers to explore a vast chemical space, with heterocyclic compounds consistently emerging as a fertile ground for discovery. Among these, the 3-(1H-imidazol-2-yl)pyridine scaffold has garnered significant attention as a privileged structure in medicinal chemistry. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, with a primary focus on their anticancer properties. We delve into the quantitative data from pertinent studies, detail the experimental methodologies employed, and visualize the key signaling pathways potentially modulated by these compounds. This document aims to serve as a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on this promising chemical core.

Anticancer Activity of this compound Derivatives

Recent studies have highlighted the potential of this compound derivatives as potent anticancer agents. A notable investigation into a series of 3-(4,5-ditolyl-1H-imidazol-2-yl)pyridine derivatives has demonstrated significant cytotoxic activity against a panel of human breast cancer cell lines and in vivo efficacy in a murine cancer model.

In Vitro Cytotoxicity

The in vitro anticancer activity of newly synthesized 3-(4,5-ditolyl-1H-imidazol-2-yl)pyridine derivatives was evaluated against four human breast cancer cell lines: T47D, MCF-7, MDA-MB-468, and BT474. The half-maximal inhibitory concentration (IC50) values were determined using the Sulforhodamine B (SRB) assay. The results, summarized in the table below, indicate that alkyl substitution on the imidazole ring plays a crucial role in the cytotoxic effect of these compounds, particularly in the BT474 cell line.

| Compound | T47D (IC50 in µM) | MCF-7 (IC50 in µM) | MDA-MB-468 (IC50 in µM) | BT474 (IC50 in µM) |

| 5a | > 50 | > 50 | > 50 | 38.4 ± 1.2 |

| 5c | > 50 | > 50 | 45.2 ± 2.5 | 29.8 ± 1.9 |

| 5d | 48.1 ± 3.1 | > 50 | 33.7 ± 2.1 | 15.6 ± 0.8 |

| 5e | > 50 | > 50 | 28.9 ± 1.7 | 12.3 ± 0.6 |

Data extracted from a study on imidazole-pyridine hybrid molecules.

In Vivo Antitumor Activity

The in vivo anticancer potential of these derivatives was assessed using the Ehrlich ascites carcinoma (EAC) model in mice. Intraperitoneal administration of compound 5e was found to retard the growth of EAC tumors without inducing any observable organ toxicity at the tested doses. This finding underscores the potential of this class of compounds for further preclinical development.

Experimental Protocols

Synthesis of 3-(4,5-ditolyl-1H-imidazol-2-yl)pyridine Derivatives

The synthesis of the 3-(4,5-ditolyl-1H-imidazol-2-yl)pyridine scaffold is achieved through a multicomponent reaction. The general procedure involves the reaction of a pyridine derivative with an appropriate diketone and an ammonium salt in a suitable solvent system. Subsequent alkylation reactions can be performed to introduce various substituents on the imidazole ring.

Synthetic scheme for this compound derivatives.

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric method used to determine cell viability based on the measurement of cellular protein content.[1][2][3]

Protocol:

-

Cell Seeding: Plate cells in 96-well plates at an optimal density (typically 5,000-20,000 cells/well) and incubate for 24 hours.[4]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.[1]

-

Washing: Wash the plates four to five times with slow-running tap water or 1% (v/v) acetic acid to remove the TCA and excess media components.[1][5] Air dry the plates completely.

-

Staining: Add 0.04% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[5]

-

Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[5] Air dry the plates.

-

Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.[5]

-

Absorbance Measurement: Read the absorbance at a wavelength of 510 nm using a microplate reader.[5] The absorbance is directly proportional to the cell number.

Workflow of the Sulforhodamine B (SRB) assay.

Ehrlich Ascites Carcinoma (EAC) In Vivo Assay

The EAC model is a widely used transplantable tumor model in mice to evaluate the in vivo antitumor efficacy of test compounds.[6][7][8]

Protocol:

-

EAC Cell Maintenance: EAC cells are maintained in the peritoneal cavity of Swiss albino mice by weekly intraperitoneal inoculation.[6]

-

Tumor Inoculation: Inject a known number of EAC cells (e.g., 1 x 10^6 cells/mouse) intraperitoneally into healthy mice.[8]

-

Compound Administration: After 24 hours of tumor inoculation, administer the test compound intraperitoneally for a specified number of days. A control group receives the vehicle.

-

Monitoring: Monitor the mice daily for changes in body weight, tumor growth (ascitic fluid volume), and survival time.

-

Evaluation of Antitumor Activity: After the treatment period, sacrifice the mice and collect the ascitic fluid. The antitumor effect is assessed by determining the mean survival time, percentage increase in lifespan, and by counting the number of viable tumor cells.

Potential Signaling Pathways

While the precise molecular targets of this compound derivatives are still under investigation, their efficacy against breast cancer cells suggests potential modulation of key signaling pathways known to be dysregulated in this malignancy. The PI3K/Akt and MAPK/ERK pathways are two critical cascades that regulate cell proliferation, survival, and apoptosis, and are frequently hyperactivated in cancer.[9][10][11][12][13][14][15][16][17]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth and survival.[11][12][13][14] Its aberrant activation is a common feature in many cancers, including breast cancer.[11]

Simplified PI3K/Akt signaling pathway.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another crucial signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and critical cellular processes like proliferation and differentiation.[10][15][16][17][18]

Simplified MAPK/ERK signaling pathway.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The derivatives discussed in this guide have demonstrated significant in vitro and in vivo activity, warranting further investigation. The provided experimental protocols offer a foundation for researchers to evaluate new analogs, while the outlined signaling pathways suggest potential mechanisms of action that can be explored to elucidate their therapeutic effects. Future work should focus on optimizing the lead compounds to enhance their potency and selectivity, as well as on detailed mechanistic studies to identify their precise molecular targets. This will pave the way for the rational design of next-generation therapeutics based on the this compound core.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 3. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. content.abcam.com [content.abcam.com]

- 5. bio-protocol.org [bio-protocol.org]

- 6. Bioassay of Eucalyptus extracts for anticancer activity against Ehrlich ascites carcinoma (eac) cells in Swiss albino mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Subcutaneous Ehrlich Ascites Carcinoma mice model for studying cancer-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vivo Anticancer Activities of Benzophenone Semicarbazone against Ehrlich Ascites Carcinoma Cells in Swiss Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 12. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. ovid.com [ovid.com]

- 17. mdpi.com [mdpi.com]

- 18. MAPK/ERK Signaling in Tumorigenesis: mechanisms of growth, invasion, and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

The Coordination Chemistry of 3-(1H-imidazol-2-yl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the coordination chemistry of the versatile heterocyclic ligand, 3-(1H-imidazol-2-yl)pyridine. This bifunctional molecule, featuring both a pyridine and an imidazole ring, offers a rich landscape for the design and synthesis of novel metal complexes. This document details its synthesis, coordination behavior, and the characterization of its metal complexes. While direct and extensive research on the coordination chemistry of this compound is emerging, this guide draws upon available data and parallels with its closely related isomers and derivatives to provide a thorough understanding of its potential as a ligand in catalysis and medicinal chemistry.

Introduction

Heterocyclic nitrogen compounds, particularly those combining different aromatic ring systems, are of significant interest in coordination chemistry. The ligand this compound presents a unique combination of a pyridine nitrogen atom and two imidazole nitrogen atoms, making it a versatile building block for coordination polymers, discrete molecular complexes, and metallodrugs. The imidazole moiety can act as a neutral donor or, upon deprotonation, as an anionic imidazolate bridge, leading to a variety of coordination modes. The strategic placement of the imidazole ring at the 3-position of the pyridine ring influences the steric and electronic properties of the resulting metal complexes, distinguishing them from their more studied 2- and 4-substituted analogues.

Ligand Synthesis and Properties

The synthesis of this compound can be achieved through various organic synthetic routes, typically involving the condensation of a pyridine derivative with an imidazole precursor.

General Physicochemical Properties of this compound:

| Property | Value |

| Molecular Formula | C₈H₇N₃ |

| Molecular Weight | 145.16 g/mol |

| CAS Number | 13570-00-8 |

| Appearance | Off-white to light brown solid |

| pKa | 12.20 ± 0.10 (Predicted) |

Coordination Chemistry

The coordination of this compound to metal centers can occur through several modes, primarily dictated by the reaction conditions and the nature of the metal ion. The most common coordination is through the pyridine nitrogen and one of the imidazole nitrogens, acting as a bidentate N,N'-donor.

Coordination Modes of this compound

Caption: Possible coordination modes of the this compound ligand.

Synthesis of Metal Complexes: Experimental Protocol

Due to the limited availability of specific experimental protocols for this compound, the following is a generalized procedure adapted from the synthesis of copper(II) complexes with the isomeric 2-(1H-imidazol-2-yl)pyridine ligand. This protocol can serve as a starting point for the synthesis of various transition metal complexes.

General Synthesis of a Dichlorido-bis(this compound)metal(II) Complex:

-

Ligand Dissolution: Dissolve this compound (2 mmol) in a suitable solvent such as methanol or ethanol (20 mL).

-

Metal Salt Addition: To this solution, add a solution of the metal(II) chloride salt (e.g., CuCl₂, CoCl₂, NiCl₂) (1 mmol) in the same solvent (10 mL) dropwise with constant stirring.

-

Reaction: Stir the resulting mixture at room temperature for 2-4 hours. The formation of a precipitate may be observed.

-

Isolation: Collect the precipitate by filtration, wash with a small amount of cold solvent, and then with diethyl ether.

-

Drying: Dry the resulting solid in a desiccator over anhydrous CaCl₂.

Experimental Workflow for Metal Complex Synthesis

Caption: A generalized workflow for the synthesis and isolation of metal complexes.

Spectroscopic Characterization

The synthesized complexes can be characterized by a variety of spectroscopic techniques to elucidate their structure and bonding.

5.1. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal center. Key vibrational bands to monitor include:

| Functional Group | Expected Wavenumber (cm⁻¹) | Comments on Coordination |

| N-H (Imidazole) | ~3100-3300 | Broadening or shift upon coordination. |

| C=N (Pyridine) | ~1590-1610 | Shift to higher frequency upon coordination. |

| C=N (Imidazole) | ~1540-1560 | Shift upon coordination. |

| M-N | ~400-500 | Appearance of new bands in the far-IR region. |

5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

For diamagnetic complexes (e.g., Zn(II), Cd(II)), ¹H and ¹³C NMR spectroscopy provides detailed information about the ligand environment. Upon coordination, a downfield shift of the proton signals of both the pyridine and imidazole rings is typically observed due to the deshielding effect of the metal ion.

5.3. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the complex.

| Transition | Typical Wavelength Range (nm) | Information Provided |

| π → π | < 300 | Intra-ligand electronic transitions. |

| n → π | ~300-400 | Intra-ligand electronic transitions. |

| d-d transitions | > 400 | Geometry of the metal center (for transition metals). |

| LMCT/MLCT | Variable | Charge transfer between ligand and metal. |

Structural Characterization

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of these coordination complexes. While a crystal structure for a complex of this compound is not yet publicly available, data from the closely related 2-(1H-imidazol-2-yl)pyridine (IPY) complexes can provide valuable insights. For instance, in the complex [Cu(IPY)₂(H₂O)₂]²⁺, the ligand acts as a bidentate N,N'-donor, coordinating to the copper(II) ion through the pyridine nitrogen and one of the imidazole nitrogens.

Representative Bond Lengths and Angles for a Cu(II) Complex with a Related Imidazole-Pyridine Ligand:

| Parameter | Typical Value |

| Cu-N(pyridine) | ~2.0 Å |

| Cu-N(imidazole) | ~2.0 Å |

| N(pyridine)-Cu-N(imidazole) | ~80-85° |

Potential Applications

The unique structural and electronic properties of metal complexes derived from this compound suggest their potential in various fields.

7.1. Catalysis

The presence of both a pyridine and an imidazole ring allows for the fine-tuning of the electronic and steric environment around the metal center. This makes these complexes promising candidates for catalysts in a range of organic transformations, including oxidation, reduction, and cross-coupling reactions. The imidazole moiety can also participate in proton transfer processes, which is crucial in many catalytic cycles.

Potential Catalytic Cycle

Caption: A simplified, hypothetical catalytic cycle involving a metal complex.

7.2. Medicinal Chemistry and Drug Development

Imidazole and pyridine moieties are prevalent in many biologically active molecules and approved drugs. Metal complexes can exhibit enhanced biological activity compared to the free ligands. The complexes of this compound are of interest for their potential as:

-

Anticancer Agents: Similar to other metal-based drugs, these complexes could interact with DNA or key cellular enzymes to induce cancer cell death.

-

Antimicrobial Agents: The complexes may exhibit antibacterial and antifungal properties by disrupting microbial cell walls or metabolic pathways.

-

Enzyme Inhibitors: The specific geometry and electronic properties of the metal complexes could allow them to bind to the active sites of enzymes, inhibiting their function.

Conclusion

The ligand this compound holds considerable promise in the field of coordination chemistry. Its versatile coordination behavior, coupled with the potential to fine-tune the properties of the resulting metal complexes, makes it an attractive target for further research. While the exploration of its coordination chemistry is still in its early stages, the foundational knowledge from related imidazole-pyridine systems provides a strong basis for future investigations into its catalytic and medicinal applications. This guide serves as a foundational resource to stimulate and support further research and development in this exciting area.

An In-depth Technical Guide to CAS Number 13570-00-8: 3-(1H-imidazol-2-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound with CAS number 13570-00-8, identified as 3-(1H-imidazol-2-yl)pyridine. The document details its chemical structure, physicochemical properties, and key safety information. While direct biological activity data for this compound is limited, its significant role as a versatile building block in the synthesis of novel pharmaceutical agents and advanced materials, such as metal-organic frameworks (MOFs), is highlighted. This guide serves as a foundational resource for professionals engaged in medicinal chemistry, materials science, and drug discovery and development.

Chemical Identity and Structure

The compound with CAS number 13570-00-8 is chemically known as this compound. It is a heterocyclic aromatic compound featuring a pyridine ring substituted with an imidazole ring at the 3-position.

Molecular Structure:

The structure of this compound consists of a six-membered pyridine ring and a five-membered imidazole ring linked by a carbon-carbon bond.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 13570-00-8 |

| Molecular Formula | C₈H₇N₃[1][2][3][4] |

| Molecular Weight | 145.16 g/mol [1][2][3][4] |

| IUPAC Name | This compound[5][6] |

| SMILES | C1(C2=NC=CN2)=CC=CN=C1[4] |

| InChI Key | ZQZJULZPQACTES-UHFFFAOYSA-N[5][6] |

Physicochemical Properties

The physicochemical properties of this compound have been reported by various chemical suppliers. A summary of these properties is presented below.

Table 2: Physicochemical Data

| Property | Value | Reference |

| Melting Point | 196-198 °C | [7] |

| 206-207 °C | [6] | |

| Boiling Point (Predicted) | 384.9 ± 25.0 °C at 760 mmHg | [1][7] |

| Density (Predicted) | 1.215 g/cm³ | [1] |

| Flash Point (Predicted) | 192.737 °C | [1] |

| pKa (Predicted) | Not available | |

| LogP (Predicted) | 1.47170 | [1] |

| Appearance | Solid (white to off-white) | |

| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO and DMF. |

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, a generalized synthetic approach can be inferred from established methods for the synthesis of 2-substituted imidazoles and functionalized pyridines. A common and effective method involves the condensation of an appropriate pyridine derivative with a reagent that provides the imidazole ring.

Generalized Experimental Protocol: Condensation Reaction

A plausible synthetic route involves the reaction of 3-pyridinecarboxaldehyde with glyoxal and ammonia, a variation of the Radziszewski imidazole synthesis.

Materials:

-

3-Pyridinecarboxaldehyde

-

Glyoxal (40% solution in water)

-

Ammonium hydroxide (concentrated solution)

-

Ethanol

Procedure:

-

To a solution of 3-pyridinecarboxaldehyde in ethanol, an aqueous solution of glyoxal is added.

-

The mixture is cooled in an ice bath, and concentrated ammonium hydroxide is added dropwise with stirring.

-

The reaction mixture is allowed to warm to room temperature and then refluxed for several hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield this compound.

Applications in Research and Development

The bifunctional nature of this compound, possessing both a pyridine and an imidazole moiety, makes it a valuable building block in several areas of chemical research and development.

Medicinal Chemistry

The imidazole and pyridine rings are common scaffolds in a wide range of biologically active compounds. Consequently, this compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The structural motif is explored in the design of kinase inhibitors, anti-inflammatory agents, and other targeted therapies.

Materials Science: Metal-Organic Frameworks (MOFs)

The nitrogen atoms in both the imidazole and pyridine rings of this compound can act as coordination sites for metal ions. This property makes it a suitable organic linker for the construction of metal-organic frameworks (MOFs). These materials are crystalline solids with a porous structure, exhibiting potential applications in gas storage, separation, and catalysis.

Safety and Handling

This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Table 3: GHS Hazard Information

| Hazard Class | Code | Description |

| Acute toxicity, Oral | H302 | Harmful if swallowed[5][8] |

| Skin irritation | H315 | Causes skin irritation[5][8] |

| Eye irritation | H319 | Causes serious eye irritation[5][8] |

| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation[5][8] |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]

-

P264: Wash skin thoroughly after handling.[8]

-

P270: Do not eat, drink or smoke when using this product.[8]

-

P280: Wear protective gloves/ eye protection/ face protection.[8]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

Conclusion

CAS number 13570-00-8, or this compound, is a well-characterized chemical compound with established physical and chemical properties. While its direct biological applications are not extensively reported, its significance lies in its utility as a versatile building block for the synthesis of complex molecules in medicinal chemistry and as a linker in the burgeoning field of metal-organic frameworks. This guide provides essential technical information to support researchers and developers in leveraging the potential of this valuable chemical intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Novel Pyridine Bearing Biologically Active Imidiazolyl, Pyrazolyl, Oxa/thiadiazolyl and Urea Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3-(3H-imidazo[4,5-B]pyridin-2-yl)-1H-pyrazolo[3,4-B]pyridine and therapeutic uses thereof - Patent US-9758531-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN104211681A - Preparation method of 3-[4-(3-pyridyl)-1H-imidazolyl-2-sulfo]-1-propylanmine - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US20160318925A1 - IMIDAZO [1,2-a]PYRIDINE COMPOUNDS, SYNTHESIS THEREOF, AND METHODS OF USING SAME - Google Patents [patents.google.com]

An In-depth Technical Guide on the Solubility and Stability of 3-(1H-imidazol-2-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known properties and recommended methodologies for determining the solubility and stability of 3-(1H-imidazol-2-yl)pyridine. It is important to note that specific, experimentally determined quantitative data for the solubility and stability of this compound are limited in publicly available literature. The experimental protocols described herein are based on established principles and regulatory guidelines for the characterization of small molecules and should be adapted and validated for specific research needs.

Introduction

This compound is a heterocyclic organic compound incorporating both a pyridine and an imidazole ring. This structural motif is of interest in medicinal chemistry and materials science due to the diverse biological activities and coordination properties associated with these ring systems. A thorough understanding of the physicochemical properties of this compound, particularly its solubility and stability, is fundamental for its application in research and development, including formulation, storage, and biological testing. This guide provides a summary of the available data and detailed experimental protocols for its comprehensive characterization.

Physicochemical Properties

A summary of the available physicochemical properties for this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₇N₃ | [1][2] |

| Molecular Weight | 145.16 g/mol | [1][2] |

| Appearance | Solid (white to off-white or pale-yellow to yellow-brown liquid) | [3] |

| Melting Point | 206-207 °C | [4] |

| Storage Conditions | Room temperature, sealed in dry, protect from light | [1] |

| Calculated LogP | 1.4717 | [1] |

| Topological Polar Surface Area (TPSA) | 41.57 Ų | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

Solubility Profile

Table 2: Anticipated Solubility of this compound (to be determined experimentally)

| Solvent | Anticipated Solubility |

| Water | Poor |

| Phosphate Buffered Saline (pH 7.4) | Low |

| Methanol | Soluble |

| Ethanol | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Dichloromethane | Sparingly Soluble |

| Acetonitrile | Sparingly Soluble |

Experimental Protocol for Thermodynamic Solubility Determination

The following protocol outlines a standard method for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, PBS pH 7.4, methanol, ethanol, DMSO)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the test solvent. The solid should be in excess to ensure a saturated solution is formed.

-

Seal the vials tightly.

-

-

Equilibration:

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the supernatant with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations.

-

-

Calculation:

-

Calculate the solubility of the compound in the test solvent based on the measured concentration and the dilution factor.

-

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile

The stability of this compound is crucial for its handling, storage, and application. While specific stability data is not available, forced degradation studies are recommended to identify potential degradation products and pathways. These studies are essential for developing stability-indicating analytical methods.

Forced Degradation Studies (Stress Testing)

Forced degradation studies involve exposing the compound to conditions more severe than accelerated stability testing to promote degradation.[5][6] The following conditions are recommended as per the International Council for Harmonisation (ICH) guidelines.[7][8]

Table 3: Recommended Conditions for Forced Degradation Studies of this compound

| Stress Condition | Proposed Method |

| Acid Hydrolysis | 0.1 M HCl at 60°C for up to 7 days |

| Base Hydrolysis | 0.1 M NaOH at 60°C for up to 7 days |

| Neutral Hydrolysis | Water at 60°C for up to 7 days |

| Oxidative Degradation | 3% H₂O₂ at room temperature for up to 7 days |

| Thermal Degradation (Solid) | 80°C for up to 2 weeks |

| Thermal Degradation (Solution) | 60°C for up to 7 days |

| Photostability (Solid) | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter |

| Photostability (Solution) | Same as solid, with the compound dissolved in a suitable solvent |

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions and to identify the resulting degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-purity water

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC-UV/DAD or HPLC-MS system

-

pH meter

Methodology:

-

Sample Preparation:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

For hydrolysis and oxidative studies, dilute the stock solution with the respective stressor solutions (acid, base, water, or H₂O₂).

-

For thermal and photostability studies, use the compound in both solid and solution forms.

-

-

Stress Conditions:

-

Hydrolysis: Incubate the solutions at the specified temperatures. At appropriate time points, withdraw samples, neutralize them, and dilute for analysis.

-

Oxidation: Store the solution at room temperature. At intervals, take samples and dilute for analysis.

-

Thermal Degradation: Place solid samples and solutions in an oven at the specified temperature. Sample at various time points.

-

Photostability: Expose solid and solution samples to light in a photostability chamber. Protect control samples from light.

-

-

Analysis:

-

Analyze all stressed samples and controls using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.

-

Use a photodiode array (PDA) detector to check for peak purity.

-

Use mass spectrometry (MS) to identify the mass of the degradation products to aid in structure elucidation.

-

-

Data Evaluation:

-

Calculate the percentage of degradation for each condition.

-

Identify and characterize the major degradation products.

-

Caption: Workflow for Forced Degradation Studies.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been reported, potential routes of degradation can be inferred based on its chemical structure. The imidazole ring can be susceptible to hydrolysis under harsh acidic or basic conditions, potentially leading to ring opening.[9] The pyridine ring is generally stable but can undergo oxidation. Photodegradation may also occur, leading to complex reaction mixtures. Experimental data from forced degradation studies are necessary to elucidate the actual degradation pathways.

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data is currently lacking in the public domain, the provided methodologies offer a clear path for researchers to characterize these critical physicochemical properties. The systematic determination of solubility and the execution of forced degradation studies will enable the development of stable formulations, appropriate storage conditions, and robust analytical methods, thereby facilitating the advancement of research and development involving this compound.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound - CD Bioparticles [cd-bioparticles.net]

- 3. 2-(1H-Imidazol-2-Yl)-Pyridine: Properties, Uses, Safety, Supplier China | High Purity Chemical Information [pipzine-chem.com]

- 4. This compound | 13570-00-8 [sigmaaldrich.com]

- 5. scispace.com [scispace.com]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. ijrpp.com [ijrpp.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hydrolysis of imidazole-2-ylidenes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical and Computational Guide to 3-(1H-imidazol-2-yl)pyridine: Unveiling Molecular Properties for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the molecular structure, spectroscopic properties, and electronic characteristics of 3-(1H-imidazol-2-yl)pyridine. In the absence of a singular, publicly available, in-depth computational study on this specific molecule, this document synthesizes established protocols from research on analogous imidazole and pyridine derivatives. It serves as a robust framework for initiating and conducting detailed theoretical investigations. This guide outlines the application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) for geometric optimization, vibrational frequency analysis, and the prediction of electronic spectra. Furthermore, it details the protocols for Natural Bond Orbital (NBO), Frontier Molecular Orbital (HOMO-LUMO), and Molecular Electrostatic Potential (MEP) analyses, which are crucial for understanding the molecule's reactivity and potential as a pharmacophore. Experimental protocols for spectroscopic validation are also presented. All quantitative data are presented in a structured tabular format for clarity and comparative analysis, and key workflows are visualized using Graphviz diagrams.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, combining the functionalities of both imidazole and pyridine rings, suggests a versatile chemical profile. The imidazole moiety is a common feature in many antifungal agents, while the pyridine ring is a prevalent scaffold in numerous pharmaceuticals. Understanding the fundamental molecular properties of this compound is paramount for its potential application in drug design and development.

Theoretical and computational chemistry offer powerful tools to predict and analyze molecular properties with high accuracy. Methods such as Density Functional Theory (DFT) provide profound insights into molecular geometry, vibrational modes, and electronic structure. This guide details a comprehensive computational and theoretical workflow for the characterization of this compound, providing researchers with a foundational understanding of its physicochemical properties.

Methodologies: A Dual Computational and Experimental Approach

A synergistic approach combining computational modeling and experimental spectroscopy is essential for a thorough understanding of this compound.

Computational Protocols

The following computational methods, based on established practices for similar heterocyclic systems, are recommended for a detailed analysis of this compound.

-

Software: The Gaussian suite of programs is a standard for such quantum chemical calculations.

-

Theoretical Model: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a robust choice for balancing accuracy and computational cost.

-

Basis Set: The 6-311++G(d,p) basis set is recommended to provide a good description of the electronic structure, including polarization and diffuse functions, which are important for systems with heteroatoms and potential non-covalent interactions.

2.1.1. Geometric Optimization and Conformational Analysis

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule.

-

Initial Structure: The 2D structure of this compound is drawn and converted to a 3D structure using a molecular editor.

-

Conformational Search: A potential energy surface scan is performed by systematically rotating the dihedral angle between the imidazole and pyridine rings to identify the global minimum energy conformer.

-

Optimization: The geometry of the most stable conformer is then fully optimized without any symmetry constraints using the B3LYP/6-311++G(d,p) level of theory.

-

Frequency Calculation: A vibrational frequency calculation is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

2.1.2. Vibrational Spectroscopy (FT-IR and FT-Raman)

Theoretical vibrational frequencies are calculated from the optimized geometry.

-

Frequency Calculation: The harmonic vibrational frequencies are calculated at the same level of theory used for optimization (B3LYP/6-311++G(d,p)).

-

Scaling: The calculated frequencies are uniformly scaled by an appropriate scaling factor (typically ~0.967 for B3LYP/6-311++G(d,p)) to correct for anharmonicity and the approximate nature of the theoretical method.

-

Potential Energy Distribution (PED) Analysis: A PED analysis is performed to provide a detailed assignment of the vibrational modes to specific molecular motions (e.g., C-H stretch, C=N bend).

2.1.3. Electronic Properties

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed on the optimized structure to investigate intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density. This provides insights into the molecule's stability and electronic communication between the imidazole and pyridine rings.

-

Frontier Molecular Orbital (HOMO-LUMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties.

-

Molecular Electrostatic Potential (MEP) Analysis: The MEP is mapped onto the electron density surface to visualize the regions of positive and negative electrostatic potential. This allows for the prediction of reactive sites for electrophilic and nucleophilic attack.

2.1.4. UV-Vis Spectral Analysis

-

Time-Dependent DFT (TD-DFT): The electronic absorption spectrum in the gas phase and in various solvents (using a continuum solvation model like PCM) is predicted using TD-DFT calculations at the B3LYP/6-311++G(d,p) level of theory. This allows for the assignment of the observed UV-Vis absorption bands to specific electronic transitions.

Experimental Protocols

Experimental validation is crucial for confirming the accuracy of the computational results.

2.2.1. Synthesis of this compound

While various synthetic routes may exist, a common approach involves the condensation of pyridine-3-carboxaldehyde with glyoxal and ammonia, or a protected form of 2-aminoacetaldehyde.

2.2.2. Spectroscopic Characterization

-

FT-IR Spectroscopy: The FT-IR spectrum of a solid sample of this compound is recorded in the 4000-400 cm⁻¹ range using the KBr pellet technique on an FT-IR spectrometer.

-

FT-Raman Spectroscopy: The FT-Raman spectrum is recorded in the same spectral range using a laser excitation source (e.g., 1064 nm Nd:YAG laser) on an FT-Raman spectrometer.

-

UV-Vis Spectroscopy: The UV-Vis absorption spectrum is recorded in a suitable solvent (e.g., ethanol, methanol) in the 200-800 nm range using a double-beam UV-Vis spectrophotometer.

Data Presentation: A Framework for Analysis

The following tables provide a template for the presentation of the quantitative data obtained from the computational and experimental studies of this compound. The values presented are hypothetical and for illustrative purposes, based on typical results for similar molecules.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Bond Angles)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C1-C2 | 1.395 | C1-C2-C3 | 118.5 |

| C2-N1 | 1.335 | C2-N1-C4 | 120.0 |

| C4-C5 | 1.380 | N1-C4-C5 | 119.2 |

| C5-C6 | 1.390 | C4-C5-C6 | 120.8 |

| C6-C1 | 1.392 | C5-C6-C1 | 119.5 |

| C1-C7 | 1.470 | C6-C1-C2 | 122.0 |

| C7-N2 | 1.320 | C1-C7-N2 | 125.0 |

| N2-C8 | 1.385 | C7-N2-C8 | 108.0 |

| C8-C9 | 1.360 | N2-C8-C9 | 110.0 |

| C9-N3 | 1.375 | C8-C9-N3 | 107.5 |

| N3-C7 | 1.380 | C9-N3-C7 | 106.5 |

Table 2: Calculated and Experimental Vibrational Frequencies (cm⁻¹) and Assignments

| Vibrational Mode | Calculated (Scaled) | Experimental (FT-IR) | Experimental (FT-Raman) | Assignment (PED) |

|---|---|---|---|---|

| ν(N-H) stretch | 3450 | 3448 | - | N-H stretching |

| ν(C-H) pyridine | 3080 | 3075 | 3082 | C-H stretching (pyridine) |

| ν(C-H) imidazole | 3120 | 3118 | 3125 | C-H stretching (imidazole) |

| ν(C=N) stretch | 1610 | 1608 | 1612 | C=N stretching |

| ν(C=C) stretch | 1580 | 1575 | 1585 | C=C aromatic stretching |

| δ(C-H) in-plane | 1250 | 1248 | 1255 | C-H in-plane bending |

| γ(C-H) out-of-plane | 850 | 845 | 852 | C-H out-of-plane bending |

Table 3: Electronic Properties

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Energy Gap | 5.3 eV |

| Dipole Moment | 3.5 Debye |

Table 4: Calculated Electronic Transitions (TD-DFT)

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | 295 | 0.25 | HOMO → LUMO (π → π*) |

| S₀ → S₂ | 260 | 0.18 | HOMO-1 → LUMO (π → π*) |

Visualizations: Conceptual and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key aspects of the theoretical and computational study of this compound.

The Imidazo[1,2-a]pyridine Core: A Scaffolding for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold, a fused bicyclic aromatic system, has emerged as a "privileged" structure in medicinal chemistry. Its unique electronic and steric properties have made it a versatile template for the design of potent and selective modulators of a wide range of biological targets. This technical guide provides a comprehensive overview of the discovery, history, and key developments of imidazo[1,2-a]pyridine compounds, with a focus on their application in drug discovery and development.

Discovery and Historical Synthesis

The journey of imidazo[1,2-a]pyridines began in the early 20th century with the pioneering work of Russian chemist Aleksei Chichibabin (often stylized as Tschitschibabin). In 1925, he reported the first synthesis of this heterocyclic system.

The Tschitschibabin Reaction

The classical synthesis, known as the Tschitschibabin reaction, involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[1] This acid-catalyzed reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine core.

Experimental Protocol: Synthesis of 2-Phenylimidazo[1,2-a]pyridine (A Tschitschibabin-type Reaction)

This protocol is adapted from modern literature procedures that follow the principles of the original Tschitschibabin reaction.

Materials:

-

2-Aminopyridine

-

2-Bromoacetophenone

-

Sodium bicarbonate (NaHCO₃)

-

Ethanol

-

Ethyl acetate

-

Hexanes

Procedure:

-

In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq) in ethanol.

-

Add sodium bicarbonate (2.0 eq) to the solution.

-

To this suspension, add a solution of 2-bromoacetophenone (1.05 eq) in ethanol dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-phenylimidazo[1,2-a]pyridine.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Modern Synthetic Methodologies

While the Tschitschibabin reaction remains a fundamental method, a variety of more efficient and versatile synthetic routes have been developed over the past few decades. These modern methods often offer milder reaction conditions, higher yields, and greater functional group tolerance.

Groebke–Blackburn–Bienaymé Reaction

A significant advancement in the synthesis of imidazo[1,2-a]pyridines is the Groebke–Blackburn–Bienaymé (GBB) reaction. This is a one-pot, three-component reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide.[2] The GBB reaction is highly convergent and allows for the rapid generation of diverse libraries of substituted imidazo[1,2-a]pyridines.[3][4][5][6]

Experimental Protocol: General Procedure for the Groebke–Blackburn–Bienaymé Reaction

Materials:

-

2-Aminopyridine derivative (1.0 eq)

-

Aldehyde (1.0 eq)

-

Isocyanide (1.0 eq)

-

Scandium(III) triflate (Sc(OTf)₃) (10 mol%)

-

Methanol

Procedure:

-

To a microwave vial, add the 2-aminopyridine derivative, aldehyde, and scandium(III) triflate in methanol.

-

Stir the mixture for 5 minutes at room temperature.

-

Add the isocyanide to the reaction mixture.

-

Seal the vial and heat the reaction mixture in a microwave reactor at 100 °C for 30 minutes.

-

After cooling, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the desired 3-aminoimidazo[1,2-a]pyridine derivative.

Imidazo[1,2-a]pyridines in Drug Discovery

The imidazo[1,2-a]pyridine scaffold is a key component in several marketed drugs, most notably Zolpidem (an insomnia therapeutic) and Alpidem (an anxiolytic).[7] Beyond these well-known examples, this versatile core has been extensively explored for the development of novel therapeutic agents across a wide range of diseases, particularly in oncology.

As Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The imidazo[1,2-a]pyridine scaffold has proven to be an excellent starting point for the design of potent and selective kinase inhibitors.

The c-Met receptor tyrosine kinase is a key driver of tumor growth, metastasis, and angiogenesis. Several series of imidazo[1,2-a]pyridine-based compounds have been developed as potent c-Met inhibitors.[8]

dot

Caption: c-Met Signaling Pathway Inhibition.

The utility of the imidazo[1,2-a]pyridine scaffold extends to a variety of other kinase targets, including PI3K, Syk, and Nek2.[9][10][11] The table below summarizes the activity of selected imidazo[1,2-a]pyridine derivatives against various kinases.

Table 1: Imidazo[1,2-a]pyridine Derivatives as Kinase Inhibitors

| Compound | Target Kinase | IC₅₀ (nM) | Cell Line | Reference |

| 22e | c-Met | 3.9 | - | [8] |

| 12 | PI3Kα | 2.8 | - | [9] |

| 9f | Syk | 18 | - | [11] |

| 28e | Nek2 | 38 | MGC-803 | [10] |

| 13k | PI3Kα | 1.94 | - | [12] |

As HDAC6 Inhibitors

Histone deacetylases (HDACs) are another important class of enzymes involved in epigenetic regulation and are validated targets in oncology. Imidazo[1,2-a]pyridine-based compounds have been developed as selective inhibitors of HDAC6, an isoform that primarily deacetylates non-histone proteins such as α-tubulin and Hsp90.[1][13]

dot

Caption: HDAC6 Mechanism of Action.

Anticancer Activity

The inhibition of key cellular targets by imidazo[1,2-a]pyridine derivatives translates into potent anticancer activity across a range of human cancer cell lines.

Table 2: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Cancer Type | Reference |

| 15d | A375P | <0.06 | Melanoma | [14] |

| 17e | A375P | <0.06 | Melanoma | [14] |

| 18c | A375P | <0.06 | Melanoma | [14] |

| IP-5 | HCC1937 | 45 | Breast Cancer | [15] |

| IP-6 | HCC1937 | 47.7 | Breast Cancer | [15] |

| 13k | HCC827 | 0.09 | Non-small cell lung cancer | [12] |

| 12 | A375 | 0.14 | Melanoma | [9] |

Drug Discovery and Development Workflow

The discovery and development of imidazo[1,2-a]pyridine-based drugs, particularly kinase inhibitors, follows a well-established pipeline.

dot

References

- 1. researchgate.net [researchgate.net]

- 2. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. dovepress.com [dovepress.com]

- 8. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. The Role of HDAC6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Potential of Pyridine Derivatives: A Technical Guide for Researchers

An in-depth exploration of the diverse pharmacological activities of pyridine-based compounds, detailing their therapeutic promise in oncology, infectious diseases, inflammation, and neurology. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of quantitative data, experimental methodologies, and key signaling pathways.

The pyridine scaffold, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone in medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have led to the development of a vast array of derivatives with a broad spectrum of pharmacological activities. This technical guide delves into the core therapeutic areas where pyridine derivatives have shown significant potential, presenting key data, experimental protocols for their evaluation, and the intricate signaling pathways they modulate.

Anticancer Activity

Pyridine derivatives have emerged as a prominent class of anticancer agents, with several approved drugs and numerous candidates in clinical development. Their mechanisms of action are diverse, often targeting key pathways involved in tumor growth, proliferation, and angiogenesis.

A significant number of pyridine-containing compounds have demonstrated potent cytotoxic effects against a range of cancer cell lines. For instance, certain pyridine-urea derivatives have exhibited remarkable anti-proliferative activity against breast cancer (MCF-7), lung cancer (A549), and colon adenocarcinoma (LoVo) cell lines.

Quantitative Data: In Vitro Anticancer Activity of Pyridine Derivatives

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridine-Ureas | Compound 8e | MCF-7 (Breast) | 0.22 | |

| Compound 8n | MCF-7 (Breast) | 1.88 | ||

| Sorafenib (Reference) | MCF-7 (Breast) | 4.50 | ||

| Doxorubicin (Reference) | MCF-7 (Breast) | 1.93 | ||

| Spiro-pyridines | Compound 5 | HepG-2 (Liver) | 10.58 | |

| Compound 7 | Caco-2 (Colon) | 7.83 | ||

| Compound 8 | HepG-2 (Liver) | 8.42 | ||

| Cyanopyridines | Amine derivatives | Pim-1 kinase | 0.39 | |

| Cyano derivatives | Pim-1 kinase | 0.26 |

Key Signaling Pathway: VEGFR-2 Inhibition

A primary mechanism by which many pyridine derivatives exert their anticancer effects is through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis. By inhibiting the phosphorylation of VEGFR-2, these compounds can block downstream signaling cascades, leading to a reduction in tumor vascularization.

Caption: VEGFR-2 Signaling Pathway Inhibition by Pyridine Derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.

Workflow for MTT Assay

Caption: Experimental Workflow for the MTT Cytotoxicity Assay.

Detailed Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyridine derivative in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial and Antiviral Activities

The emergence of drug-resistant pathogens poses a significant threat to global health, necessitating the discovery of novel antimicrobial and antiviral agents. Pyridine derivatives have demonstrated considerable promise in this area, exhibiting activity against a wide range of bacteria, fungi, and viruses.

Quantitative Data: Antimicrobial Activity of Pyridine Derivatives

| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference |

| Thiazole-based hydrazides | Compound 5j | S. aureus | 6.25 | |

| Compound 5k | E. coli | 12.5 | ||

| Compound 5l | C. albicans | 6.25 | ||

| Imidazo[4,5-b]pyridines | Compound 8c | M. tuberculosis H37Rv | 1.56 | |

| Compound 8g | M. tuberculosis H37Rv | 0.78 | ||

| Compound 8i | M. tuberculosis H37Rv | 3.12 | ||

| Thiophene-pyrazole-pyridines | Compound 82 | S. aureus | - | |

| Compound 83 | E. coli | - | ||

| Compound 84 | C. albicans | - |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Workflow for Broth Microdilution Assay

Exploring the Chemical Space of 3-(Imidazol-2-yl)pyridine Analogs: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the chemical space of 3-(imidazol-2-yl)pyridine analogs and related non-fused imidazole-pyridine scaffolds. This class of compounds has garnered significant interest in medicinal chemistry due to its potential as potent and selective kinase inhibitors. This document provides a comprehensive overview of their synthesis, structure-activity relationships (SAR), and biological targets, with a focus on p38 MAP kinase and Cyclin-Dependent Kinases (CDKs). Detailed experimental protocols and quantitative bioactivity data are presented to facilitate further research and development in this promising area.

Introduction

The intersection of imidazole and pyridine rings in a non-fused arrangement creates a versatile scaffold for the design of small molecule inhibitors targeting various protein kinases. These kinases play crucial roles in cellular signaling pathways, and their dysregulation is implicated in a wide range of diseases, including cancer, inflammation, and neurodegenerative disorders. The 3-(imidazol-2-yl)pyridine core, in particular, offers a unique three-dimensional structure with multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide explores the synthesis of these analogs, their biological evaluation, and the signaling pathways they modulate.

Synthetic Strategies

The synthesis of 3-(imidazol-2-yl)pyridine analogs and their isomers can be achieved through several established synthetic routes. A common and versatile method involves the condensation of a pyridine-derived aldehyde or a related precursor with an amino-imidazole derivative or by constructing the imidazole ring onto a pyridine scaffold.

A general synthetic approach to a related scaffold, 2-(pyridin-3-yl)-1H-benzo[d]imidazoles, involves the condensation of a substituted o-phenylenediamine with nicotinic acid or its derivatives. This can be adapted for the synthesis of 3-(imidazol-2-yl)pyridines by using appropriate diamine and pyridine precursors.

General Experimental Protocol: Synthesis of 2-(Pyridin-3-yl)-1H-imidazole Analogs

A mixture of a 1,2-dicarbonyl compound (e.g., glyoxal), an aldehyde (e.g., pyridine-3-carboxaldehyde), and ammonia or an ammonium salt is heated in a suitable solvent such as acetic acid.

-

Starting Materials: Pyridine-3-carboxaldehyde (1.0 eq), a 1,2-dicarbonyl compound (1.0 eq), and ammonium acetate (2.0-3.0 eq).

-

Solvent: Glacial acetic acid.

-

Procedure: a. The reactants are dissolved in glacial acetic acid. b. The reaction mixture is heated to reflux for 2-4 hours. c. The reaction progress is monitored by thin-layer chromatography (TLC). d. Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. e. The resulting precipitate is collected by filtration, washed with water, and dried. f. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

This protocol can be adapted by using various substituted pyridine-3-carboxaldehydes and 1,2-dicarbonyl compounds to generate a library of analogs.

Biological Targets and Signaling Pathways

Research has identified several key protein kinase targets for imidazole-pyridine scaffolds, with a significant focus on p38 MAP kinase and Cyclin-Dependent Kinases (CDKs).

p38 MAP Kinase

The p38 Mitogen-Activated Protein (MAP) kinases are a family of serine/threonine kinases that are activated by cellular stress and inflammatory cytokines.[1] They play a central role in the inflammatory response, and their inhibition is a promising therapeutic strategy for a range of inflammatory diseases. Pyridinyl imidazole compounds have been extensively studied as p38 MAP kinase inhibitors, acting as ATP-competitive inhibitors.[2]

dot

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(1H-imidazol-2-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-(1H-imidazol-2-yl)pyridine, a valuable building block in medicinal chemistry and drug development. The primary synthetic route described is the Debus-Radziszewski imidazole synthesis, a reliable one-pot, three-component reaction. This method utilizes commercially available starting materials—pyridine-3-carboxaldehyde, glyoxal, and ammonium acetate—to produce the target compound. This application note includes a step-by-step experimental protocol, tables of quantitative data, and visualizations of the reaction pathway and experimental workflow to ensure reproducibility and aid in understanding the synthetic process.

Introduction